molecular formula C6H4Br2FN B15331816 2-Bromo-4-(bromomethyl)-5-fluoropyridine CAS No. 1227509-89-8

2-Bromo-4-(bromomethyl)-5-fluoropyridine

Cat. No.: B15331816
CAS No.: 1227509-89-8
M. Wt: 268.91 g/mol
InChI Key: ZUNPHDAXYZLDIX-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)-5-fluoropyridine typically involves the bromination of 4-(bromomethyl)-5-fluoropyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-fluoropyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine and fluorine atoms on the pyridine ring influence the reactivity and selectivity of the compound. The presence of these halogens can activate or deactivate certain positions on the ring, facilitating specific reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(bromomethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination allows for selective reactions and makes the compound a versatile intermediate in various synthetic pathways .

Properties

CAS No.

1227509-89-8

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2

InChI Key

ZUNPHDAXYZLDIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)F)CBr

Origin of Product

United States

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